molecular formula C22H20O12 B12372333 (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12372333
M. Wt: 476.4 g/mol
InChI Key: UDDKPQBVOBXALG-IMIGJDJTSA-N
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Description

(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by its multiple hydroxyl groups and a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl moiety, followed by the introduction of hydroxyl groups through selective hydroxylation reactions. The final step involves the coupling of the chromenyl moiety with the oxane-2-carboxylic acid derivative under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it more viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of oxidative stress or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: Lacks the methoxy group at the 8th position.

    (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.

Uniqueness

The presence of the methoxy group at the 8th position and the specific stereochemistry of (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid contribute to its unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H20O12

Molecular Weight

476.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H20O12/c1-31-20-17-11(9(23)7-10(32-17)8-5-3-2-4-6-8)12(24)14(26)18(20)33-22-16(28)13(25)15(27)19(34-22)21(29)30/h2-7,13,15-16,19,22,24-28H,1H3,(H,29,30)/t13-,15-,16+,19-,22+/m0/s1

InChI Key

UDDKPQBVOBXALG-IMIGJDJTSA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4

Canonical SMILES

COC1=C2C(=C(C(=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4

Origin of Product

United States

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